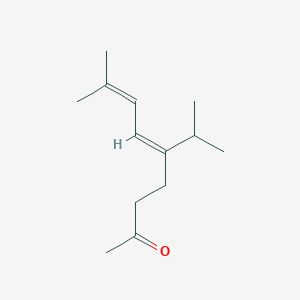

Isosolanone A

Description

Structure

3D Structure

Properties

CAS No. |

3668-15-3 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one |

InChI |

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11H,7,9H2,1-5H3/b13-8- |

InChI Key |

OECZDEARAHSSQV-JYRVWZFOSA-N |

Isomeric SMILES |

CC(C)/C(=C\C=C(C)C)/CCC(=O)C |

Canonical SMILES |

CC(C)C(=CC=C(C)C)CCC(=O)C |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry: Diterpenoids and Nor Cembranoids

To understand Isosolanone A, one must first appreciate its origins within the broader family of terpenoids. Terpenoids are a vast class of naturally occurring organic compounds derived from units of isoprene (B109036). Diterpenoids, which are composed of four isoprene units, form a C20 backbone and are the parent class for the cembranoid family. Cembranoids are characterized by a 14-membered carbocyclic ring structure and are prominently found in soft corals and plants of the Nicotiana (tobacco) genus. ncats.io

The biosynthesis of cembranoids begins with the cyclization of the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). molaid.comncats.io These parent cembranoids can undergo further biological modification, including the loss of a carbon atom, to form C19 nor-cembranoids. chemsrc.com

This compound, however, is not a cembranoid or nor-cembranoid in the strict sense. It is a smaller, C13 molecule scientifically classified as a seco-nor-cembranoid or, more commonly, an anomalous terpenoid. It arises from the oxidative degradation of cembranoid precursors. ncats.io During the curing and aging of tobacco leaves, for instance, the native cembranoid diterpenes, such as α- and β-cembratrienediol, break down. ncats.io This degradation cascade yields several smaller, often volatile, compounds, including a C13 ketone known as solanone (B154384). ncats.ionih.gov this compound is a direct, acid-catalyzed isomerization product of solanone. nih.govlookchem.com Therefore, its chemical identity is a direct consequence of the catabolism of larger, more complex natural products.

Historical Perspective on the Discovery and Initial Characterization of Isosolanone a

The discovery of Isosolanone A is intertwined with the study of tobacco chemistry. In a 1965 publication, researchers Robert R. Johnson and John A. Nicholson reported the isolation of a new C13 ketone from tobacco, which they named solanone (B154384). ncats.iolookchem.comnih.gov They detailed that this newly found compound, solanone, was unstable under acidic conditions and readily rearranged to form two geometrically isomeric products. ncats.ionih.govlookchem.com These isomers were designated this compound and Isosolanone B. lookchem.com

The initial characterization identified solanone as 2-methyl-5-isopropyl-1,3-nonadien-8-one. nih.govlookchem.com Subsequent acid treatment led to the formation of this compound and B, both with the chemical structure of 2-methyl-5-isopropyl-2,4-nonadien-8-one. ncats.ionih.govlookchem.com This foundational work established this compound not as a directly isolated natural product, but as a stable derivative of a more labile precursor found within tobacco extracts.

| Property | Value |

|---|---|

| IUPAC Name | (5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one nih.gov |

| Molecular Formula | C₁₃H₂₂O nih.gov |

| Molar Mass | 194.31 g/mol nih.gov |

| CAS Number | 3668-15-3 nih.gov |

| Class | Anomalous Terpenoid / Seco-nor-cembranoid |

Significance of Isosolanone a in Contemporary Organic Chemistry and Biosynthetic Investigations

Methodologies for Isolation from Natural Sources

The initial step in studying this compound is its separation from the complex mixtures found in nature. This is primarily achieved through a combination of extraction and chromatographic techniques.

Extraction Techniques from Nicotiana Species and Related Botanical Sources

This compound is a naturally occurring compound found in plants of the Nicotiana species, commonly known as tobacco plants. google.combibliotekanauki.pl The process of obtaining this compound begins with extraction from the plant material. google.com A variety of methods can be employed, ranging from traditional to modern techniques.

Traditional extraction methods, such as maceration, percolation, and Soxhlet extraction, are still utilized in phytochemical analysis. researchgate.net Maceration involves soaking the plant material in a solvent to dissolve the desired compounds. uobasrah.edu.iq Similarly, percolation allows a solvent to pass through the plant material, extracting the target molecules. uobasrah.edu.iq However, these conventional methods can be time-consuming and may require large volumes of solvents. researchgate.net

More modern extraction techniques offer several advantages, including reduced extraction time and solvent consumption. scielo.br These methods include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). researchgate.netscielo.br The choice of solvent is critical and depends on the polarity of the compound being extracted. uobasrah.edu.iq For nonpolar compounds like this compound, nonpolar solvents are typically used. uobasrah.edu.iq The goal of the extraction process is to create an isolate with a high concentration of the desired compound. google.com

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Flash Chromatography)

Following extraction, the resulting mixture contains numerous compounds. To isolate this compound, chromatographic techniques are employed. byjus.comkemtrak.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.comlibretexts.org

Flash Chromatography is a rapid preparative technique that uses a pressurized solvent to move the sample through a column containing a stationary phase, often silica (B1680970) gel. hplcvials.comdrawellanalytical.com This method allows for the quick separation and purification of organic compounds. drawellanalytical.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient separation technique. hplcvials.com It operates at high pressures and utilizes smaller stationary phase particles, resulting in higher resolution and separation efficiency. hplcvials.com HPLC can be adapted for various applications, including the purification of complex mixtures. concentratingonchromatography.com While flash chromatography is often used for initial, rapid purification, HPLC is employed for achieving a higher degree of purity. hplcvials.comconcentratingonchromatography.com The development of an effective HPLC method can be scaled up for flash chromatography, provided that the stationary phase media are compatible. biotage.comteledynelabs.com

Advanced Spectroscopic Characterization Techniques

Once this compound has been isolated and purified, its chemical structure is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. rsc.org It provides information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C). savemyexams.com

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). emerypharma.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed connectivity information, which is crucial for assembling the complete molecular structure, especially for complex molecules. ulethbridge.caslideshare.netlibretexts.org COSY spectra show correlations between protons that are coupled to each other, while HMBC spectra reveal long-range couplings between protons and carbons. emerypharma.com

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| C-1 | - | ~30.0 | HMBC to H-2, H-3 |

| C-2 | ~2.5 (t) | ~44.0 | COSY with H-3 |

| C-3 | ~2.2 (t) | ~25.0 | COSY with H-2 |

| C-4 | - | ~210.0 | HMBC to H-3, H-5 |

| C-5 | ~5.8 (d) | ~125.0 | COSY with H-6; HMBC to C-4, C-7 |

| C-6 | ~6.1 (dd) | ~135.0 | COSY with H-5, H-7 |

| C-7 | ~5.9 (d) | ~130.0 | COSY with H-6 |

| C-8 | - | ~140.0 | HMBC to H-7, H-9, H-10 |

| C-9 | ~1.8 (s) | ~20.0 | HMBC to C-7, C-8 |

| C-10 | ~1.9 (s) | ~27.0 | HMBC to C-7, C-8 |

This table is a generalized representation based on typical values for similar structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.comlabmanager.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.comvirginia.edu This high accuracy allows for the unambiguous determination of the molecular formula. bioanalysis-zone.com The molecular formula for this compound is C₁₃H₂₂O. nih.gov

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 195.1743 | Typically within 5 ppm | C₁₃H₂₃O⁺ |

| [M+Na]⁺ | 217.1563 | Typically within 5 ppm | C₁₃H₂₂NaO⁺ |

Data presented are theoretical values. Experimental values are expected to be very close to these, confirming the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation can help to identify structural motifs within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. msu.educhemistrystudent.com Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb radiation at their characteristic frequencies. chemistrystudent.com An IR spectrum is a plot of the amount of transmitted light versus the wavenumber of the radiation. specac.com

For this compound, the most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) group of the ketone. msu.edu Other characteristic absorptions include those for C-H bonds. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C=C (Alkene) | ~1640 | Medium |

| C-H (sp³) | ~2850-2960 | Strong, Sharp |

| C-H (sp²) | ~3010-3095 | Medium |

These values represent typical ranges for the indicated functional groups.

X-ray Crystallography (if applicable to this compound)

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org The method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these diffracted beams, a detailed electron density map of the molecule can be generated, revealing atomic positions and bond lengths with high precision. bu.edunih.gov

In the context of this compound, a search of the available scientific literature did not yield any specific studies that have utilized single-crystal X-ray crystallography for its structural elucidation. While this technique would provide the most definitive evidence for its three-dimensional structure and stereochemistry, its application is contingent on the ability to grow high-quality single crystals of the compound, which can be a challenging process. Therefore, the structural confirmation of this compound currently relies on spectroscopic data and total synthesis rather than X-ray diffraction analysis.

Determination of Absolute and Relative Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical aspect of a compound's identity and function. uou.ac.in The structure of this compound contains two key stereochemical features: a stereogenic center and a trisubstituted double bond capable of geometric isomerism.

Relative Stereochemistry: The term "this compound" distinguishes it from its geometric isomer, "Isosolanone B". researchgate.netresearchgate.net This isomerism arises from the configuration of the C5=C6 double bond (based on IUPAC numbering). Through spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) experiments in NMR spectroscopy, the relative positions of the substituents around the double bond can be determined. wordpress.com For this compound, the geometry is assigned as Z (zusammen), indicating that the higher-priority groups on each carbon of the double bond are on the same side. The IUPAC name for this compound is (5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one. nih.gov

Absolute Stereochemistry: this compound possesses one chiral center at the C6 position (following the numbering in the synthesis literature) or C8 in the IUPAC name. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers. chemistrytalk.orgnih.gov The absolute configuration at this center is designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. chemistrysteps.com

Determining the absolute configuration typically requires either X-ray crystallography of the natural product or a derivative, chiral synthesis starting from a known stereocenter, or chiroptical methods like Circular Dichroism (CD). The available literature from the conducted searches does not specify whether the isolated natural this compound is a single enantiomer or a racemic mixture (an equal mixture of both enantiomers). Furthermore, no studies detailing the determination of its absolute configuration (R or S) were found.

Computational Chemistry Approaches in Structure Verification

Computational chemistry utilizes computer simulations to solve chemical problems, offering powerful tools to predict molecular structures, properties, and reactivity. europa.euunito.it These methods can corroborate experimental findings or predict information that is difficult to obtain through laboratory work. spirochem.com

For a molecule like this compound, computational chemistry could be applied in several ways to verify its structure:

Conformational Analysis and Energy Calculation: The relative energies of the E and Z isomers of Isosolanone could be calculated using methods like Density Functional Theory (DFT). Such calculations would likely confirm that the two isomers have distinct, stable energy minima, supporting the experimental observation of two separable geometric isomers.

Prediction of Spectroscopic Data: A primary application is the prediction of NMR chemical shifts and coupling constants. By calculating the theoretical NMR spectrum for a proposed structure and comparing it to the experimental spectrum, chemists can gain significant confidence in their structural assignment. Discrepancies can suggest an incorrect structure, while a close match provides strong validation. researchgate.net

While these computational tools are standard in modern structural elucidation, a review of the current literature did not reveal any specific publications where computational chemistry was explicitly used to verify the structure of this compound. The structure has been considered established based on traditional spectroscopic analysis and total synthesis.

Total Synthesis Approaches to this compound and Its Stereoisomers

The complete synthesis of a molecule from simple, commercially available precursors, known as total synthesis, is a significant achievement in organic chemistry. For this compound, various strategies have been developed to construct its unique molecular architecture, including its different spatial arrangements, or stereoisomers.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, readily available starting materials through a series of imaginary bond-breaking steps called disconnections. lkouniv.ac.inslideshare.netleah4sci.com This process helps to identify potential synthetic pathways. lkouniv.ac.inslideshare.netleah4sci.com For this compound, a key disconnection can be made at the carbon-carbon double bond, suggesting a Wittig reaction as a potential final step to assemble the molecule. tandfonline.comresearchgate.net Further disconnection of the precursor to the Wittig reaction reveals simpler building blocks that can be synthesized through established chemical reactions. This strategic deconstruction simplifies the complex structure of the target molecule into manageable synthetic steps. nih.govlibretexts.org

A plausible retrosynthetic analysis for this compound (2) is outlined below:

Disconnection 1 (C=C bond): The dienone structure of this compound (2) can be formed via a Wittig olefination. tandfonline.comresearchgate.netumass.edu This disconnection leads to the precursor ketonic nitrile (7) and 3-methyl-2-butenyl (B1208987) triphenylphosphonium bromide (8). tandfonline.com

Disconnection 2 (C-C and C=O bonds): The ketonic nitrile (7) can be envisioned as being derived from a nitronitrile (6) through a Nef reaction, which converts a nitro group into a carbonyl group. tandfonline.comresearchgate.netmdma.ch

Disconnection 3 (C-C bond): The nitronitrile (6) can be synthesized through a Michael addition of 2-methyl-1-nitropropane (B1605734) (5) to acrylonitrile (B1666552). tandfonline.compsu.edu

Disconnection 4 (C-N bond): 2-methyl-1-nitropropane (5) can be prepared from the corresponding nitroalcohol (3) via acetylation to form acetate (B1210297) (4) followed by reduction. tandfonline.compsu.edu

Disconnection 5 (C-C and C-O bonds): The nitroalcohol (3) is accessible through a nitroaldol (Henry) reaction between acetone (B3395972) and nitromethane (B149229). tandfonline.compsu.edutcichemicals.com

This step-wise deconstruction provides a clear roadmap for the total synthesis of this compound from simple starting materials.

Pioneering Synthetic Routes (e.g., Nitroaldol Reaction, Nef Reaction, Wittig Olefination)

Early synthetic routes to this compound successfully employed a sequence of classic organic reactions to construct the target molecule. These methods, while foundational, have paved the way for more modern and efficient approaches.

A key strategy involves the following sequence:

Nitroaldol (Henry) Reaction: The synthesis commences with a base-catalyzed nitroaldol reaction between acetone and nitromethane. tandfonline.compsu.edutcichemicals.com This reaction forms a β-nitroalcohol, a versatile intermediate. tcichemicals.comtcichemicals.combuchler-gmbh.com

Functional Group Transformations: The resulting nitroalcohol undergoes acetylation followed by reduction with sodium borohydride (B1222165) to yield 2-methyl-1-nitropropane. tandfonline.com

Michael Addition: This intermediate then participates in a Michael addition with acrylonitrile to form a nitronitrile. tandfonline.com

Nef Reaction: A crucial step is the Nef reaction, which converts the nitro group of the nitronitrile into a ketone, yielding a ketonic nitrile. tandfonline.comresearchgate.netmdma.ch The Nef reaction is a powerful tool for transforming nitroalkanes into carbonyl compounds. researchgate.netmdma.chacs.org

Wittig Olefination: The final step involves a Wittig olefination of the ketonic nitrile with 3-methyl-2-butenyl triphenylphosphonium bromide. tandfonline.comresearchgate.nettcichemicals.com This reaction forms the characteristic carbon-carbon double bond of this compound. tandfonline.comumass.edumnstate.edu Subsequent treatment with methyllithium (B1224462) and an acidic workup furnishes the final product, this compound. tandfonline.com

This sequence highlights the utility of well-established reactions in the construction of complex natural products.

Modern Catalytic Methods and Reagents in Synthesis

While classic methods have proven successful, modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of the reactions used for this compound synthesis, several modern advancements are noteworthy.

For the Nitroaldol (Henry) Reaction , a variety of catalysts have been developed to promote this transformation under milder conditions and with greater control. These include:

Organic bases

Inorganic bases

Quaternary ammonium (B1175870) salts psu.edu

Chiral catalysts for asymmetric versions of the reaction psu.edubuchler-gmbh.com

The Nef Reaction has also seen the development of new reagents and conditions to avoid the harsh acidic environment of the classical method. mdma.chacs.org These modern approaches often lead to higher yields and are compatible with a wider range of functional groups.

The Wittig Reaction remains a cornerstone of alkene synthesis, and ongoing research focuses on developing more efficient and stereoselective variants.

Stereoselective and Enantioselective Synthesis Methodologies

The synthesis of specific stereoisomers of a molecule is a critical aspect of modern organic synthesis, particularly for biologically active compounds where different stereoisomers can have vastly different effects. For molecules with multiple stereocenters like some this compound stereoisomers, controlling the three-dimensional arrangement of atoms is paramount.

Stereoselective synthesis aims to produce a single diastereomer or enantiomer from a mixture of possibilities. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. d-nb.info For instance, in the synthesis of complex natural products, stereocontrolled reactions are employed to create specific stereogenic centers. d-nb.inforsc.org

Enantioselective synthesis specifically focuses on the preferential formation of one enantiomer over the other. In the context of the synthetic route to this compound, the development of enantioselective versions of the key reactions would be a significant advancement. For example, asymmetric Henry reactions using chiral catalysts are well-documented and could be applied to generate chiral building blocks for the synthesis of specific enantiomers of this compound stereoisomers. psu.edubuchler-gmbh.com The synthesis of all four stereoisomers of a related natural product, demethylsorgolactone, highlights the importance of stereocontrol in understanding biological activity. ru.nl

Semisynthetic Modifications of Natural Precursors

Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for chemical modifications. eupati.euwikipedia.org This approach can be more efficient than total synthesis for producing complex molecules, as nature has already performed many of the intricate synthetic steps. wikipedia.org

While the primary focus has been on the total synthesis of this compound, the possibility of using natural precursors for its semisynthesis is a viable strategy. This would involve identifying a structurally related natural product and chemically converting it to this compound. This approach is commonly used in the production of various medicines. eupati.euwikipedia.orgeupati.eunih.govnih.gov The process typically involves extraction and purification of the natural precursor, followed by a series of chemical reactions to achieve the target molecule. eupati.eu

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, chemists synthesize analogues and derivatives with systematic modifications to the parent structure. nih.govnih.govup.ac.zanih.gov These structure-activity relationship (SAR) studies are crucial for identifying the key chemical features responsible for the compound's effects and for designing new molecules with improved properties. nih.govnih.govnih.govrsc.org

The synthesis of analogues could involve:

Modification of the side chain: Altering the length or branching of the alkyl chains. nih.gov

Changes to the ketone functionality: Reduction to an alcohol or conversion to other functional groups.

Introduction of new substituents: Adding various functional groups to the core structure to probe electronic and steric effects. sciensage.infonih.govderpharmachemica.comjapsonline.com

By synthesizing and evaluating a library of these derivatives, researchers can build a comprehensive understanding of the SAR for this compound. mdpi.com This knowledge is invaluable for the development of new, more potent, and selective bioactive compounds. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves a sequence of classical organic reactions. While detailed mechanistic studies, such as in-depth computational modeling or kinetic analyses specific to the synthesis of this compound, are not extensively documented in the available literature, the underlying mechanisms of the key transformations are well-established in organic chemistry. These transformations primarily include a Henry (nitroaldol) reaction, a Michael addition, and a Nef reaction. The mechanistic pathways of these pivotal steps are discussed below based on generally accepted principles.

Key Synthetic Steps in the Formation of this compound Precursors

| Step | Reaction Type | Reactants | Product |

| 1 | Henry (Nitroaldol) Reaction | Acetone, Nitromethane | 2-Methyl-1-nitropropan-2-ol |

| 2 | Acetylation & Reduction | 2-Methyl-1-nitropropan-2-ol | 2-Nitropropane (B154153) |

| 3 | Michael Addition | 2-Nitropropane, Acrylonitrile | 4-Methyl-4-nitropentanenitrile |

| 4 | Nef Reaction | 4-Methyl-4-nitropentanenitrile | 4-Oxo-4-methylpentanenitrile |

Mechanism of the Henry (Nitroaldol) Reaction

The initial step in the synthesis involves the base-catalyzed reaction between acetone and nitromethane, a classic example of the Henry or nitroaldol reaction. researchgate.net

Deprotonation: The reaction is initiated by the deprotonation of nitromethane by a base (e.g., methoxide). The acidic α-proton of nitromethane is removed to form a resonance-stabilized nitronate anion. researchgate.net

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a β-nitro alkoxide intermediate. researchgate.net

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base or a solvent molecule, yielding the β-nitro alcohol, 2-methyl-1-nitropropan-2-ol. researchgate.net

All steps in the Henry reaction are generally considered to be reversible. researchgate.net

Mechanism of the Michael Addition

The subsequent key transformation is the Michael addition of 2-nitropropane to acrylonitrile. This reaction is a conjugate addition that forms a new carbon-carbon bond. wikipedia.org

Formation of the Nucleophile: In the presence of a base, the α-proton of 2-nitropropane is abstracted to form a resonance-stabilized nitronate ion. This carbanion serves as the Michael donor. byjus.com

Conjugate Addition: The nucleophilic nitronate ion attacks the β-carbon of the electron-deficient acrylonitrile (the Michael acceptor). This 1,4-addition results in the formation of a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate. wikipedia.orgbyjus.com

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or the solvent, to yield the final product, 4-methyl-4-nitropentanenitrile. wikipedia.org

The regioselectivity of this reaction, favoring attack at the β-carbon, is a hallmark of the Michael addition, driven by the formation of a stable enolate intermediate. wikipedia.org

Mechanism of the Nef Reaction

The final key step in forming the keto-nitrile precursor to this compound is the Nef reaction, which converts the secondary nitro group of 4-methyl-4-nitropentanenitrile into a ketone. wikipedia.org

Formation of the Nitronate Salt: The reaction typically begins with the formation of the nitronate salt from the nitroalkane using a base. wikipedia.org

Acid-Catalyzed Hydrolysis: The nitronate salt is then subjected to strong acidic conditions. organic-chemistry.org Protonation of the nitronate forms a nitronic acid. wikipedia.org

Formation of an Iminium Ion: Further protonation of the nitronic acid leads to the formation of a key intermediate, an iminium ion, with the loss of water. wikipedia.org

Hydrolysis: This electrophilic iminium ion is then attacked by water in a nucleophilic addition. wikipedia.org

Formation of the Carbonyl: The resulting intermediate undergoes a series of proton transfers and elimination of a nitrogen-containing species (which ultimately forms nitrous oxide) to yield the final ketone product, 4-oxo-4-methylpentanenitrile. wikipedia.org

The pH of the reaction medium is a critical factor in the Nef reaction; strongly acidic conditions are necessary to drive the reaction towards the formation of the carbonyl compound and avoid the formation of side products like oximes. alfa-chemistry.com

Biosynthetic Pathways and Precursor Product Relationships

Elucidation of the Biosynthetic Pathway of Isosolanone A from Cembranoid Diterpenes

The journey to this compound begins with the foundational molecules of terpenoid synthesis: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These five-carbon precursors are utilized in both the mevalonic acid (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway within the plastids to generate geranylgeranyl diphosphate (GGPP), a twenty-carbon linear precursor. nih.govfrontiersin.orgjmb.or.kr

The first committed step in the formation of the characteristic 14-membered cembranoid ring is the cyclization of GGPP. oup.comnih.gov This crucial reaction is catalyzed by cembratrien-ol synthase (CBTS), a diterpene synthase, to produce α- and β-cembratriene-ols (CBT-ols). nih.govfrontiersin.orgmdpi.com Following this, cytochrome P450 oxygenases (CYP450) hydroxylate the CBT-ols to form α- and β-cembratriene-diols (CBT-diols). nih.govfrontiersin.orgoup.com

The degradation of these cembranoid diterpenes, specifically through oxidative processes during tobacco curing and aging, leads to the formation of solanone (B154384). researchgate.net Solanone, a 13-carbon ketone, is a direct precursor to this compound. researchgate.netresearchgate.net This transformation highlights a key degradative step in the broader biosynthetic landscape of nor-cembranoids.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor Molecule | Role in Pathway |

| Isopentenyl Diphosphate (IPP) | Five-carbon building block |

| Dimethylallyl Diphosphate (DMAPP) | Five-carbon building block |

| Geranylgeranyl Diphosphate (GGPP) | Twenty-carbon linear precursor to cembranoids |

| α- and β-Cembratriene-ols (CBT-ols) | Initial cyclized cembranoid products |

| α- and β-Cembratriene-diols (CBT-diols) | Hydroxylated cembranoid intermediates |

| Solanone | Direct precursor to this compound |

Investigation of Enzymatic Steps in the Biotransformation of Precursors (e.g., Solanone Rearrangement)

The enzymatic landscape governing the conversion of cembranoids to this compound is a subject of ongoing research. While the initial steps involving CBTS and CYP450 in the formation of cembranoid precursors are well-documented, the specific enzymes catalyzing the degradation of these diterpenes and the subsequent rearrangement of solanone are less defined. oup.comnih.govmdpi.com

The transformation of solanone to this compound is described as an acid-catalyzed rearrangement. researchgate.netresearchgate.net In acidic conditions, solanone undergoes a rearrangement to form the geometrical isomers this compound and Isosolanone B. researchgate.netresearchgate.net While this has been demonstrated chemically, the precise enzymatic machinery that may facilitate this rearrangement in vivo is yet to be fully characterized. It is plausible that specific enzymes within the plant create a microenvironment with the appropriate pH to drive this transformation, or that the rearrangement occurs non-enzymatically during processes like senescence or curing.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. beilstein-journals.orgnih.gov In the context of terpenoid biosynthesis, feeding experiments with stable isotope-labeled precursors like ¹³C-glucose or ¹³C-acetate can reveal the origin of the carbon skeleton of the final product. nih.govchempep.com

While specific isotopic labeling studies focusing exclusively on this compound are not extensively detailed in the available literature, the broader principles of terpenoid biosynthesis have been firmly established through such methods. For instance, the use of labeled precursors has been instrumental in distinguishing between the MVA and MEP pathways for the supply of IPP and DMAPP in different cellular compartments. nih.gov Such studies have confirmed that the building blocks of cembranoids, and by extension this compound, are derived from these fundamental isoprenoid units. nih.govnih.gov Future research employing labeled solanone or its cembranoid precursors could provide definitive evidence for the direct biosynthetic link and the mechanism of the final rearrangement step.

Gene Expression and Enzyme Characterization in Biosynthesis

The biosynthesis of the cembranoid precursors to this compound is under tight genetic control. The genes encoding key enzymes like cembratrien-ol synthase (CBTS) have been identified and characterized in plants such as Nicotiana tabacum. nih.govfrontiersin.orgoup.com Studies have shown that the expression of CBTS genes is often localized to specific tissues, such as the glandular trichomes of tobacco leaves, which are major sites of cembranoid production. nih.govfrontiersin.orgoup.com

Research has identified multiple CBTS gene family members in tobacco, with their expression levels varying across different organs and developmental stages. frontiersin.orgresearchgate.netfrontiersin.org For example, some CBTS genes are highly expressed in leaves, while others are more prominent in flowers or roots. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, the expression of these genes is influenced by signaling molecules like jasmonate (JA), indicating a role for these compounds in plant defense responses. nih.govfrontiersin.orgresearchgate.net The characterization of these enzymes, often through heterologous expression in microorganisms like yeast, has confirmed their function in catalyzing the formation of CBT-ols from GGPP. nih.govfrontiersin.org

Table 2: Characterized Genes and Enzymes in the Cembranoid Pathway

| Gene/Enzyme | Function | Organism/Tissue |

| Cembratrien-ol Synthase (CBTS) | Cyclization of GGPP to CBT-ols | Nicotiana tabacum (glandular trichomes, roots) |

| Cytochrome P450 Oxygenase (CYP450) | Hydroxylation of CBT-ols to CBT-diols | Nicotiana tabacum (glandular trichomes) |

| NtCBTS1, NtCBTS2a/b | CBTS gene isoforms in tobacco | Nicotiana tabacum |

Comparative Biosynthesis with Related Nor-Cembranoid Compounds

The biosynthesis of this compound is part of a larger family of nor-cembranoid natural products. nih.gov These compounds are characterized by a carbon skeleton that has lost one or more carbon atoms from the original C20 cembranoid precursor. The formation of these compounds often involves oxidative degradation and rearrangement of the cembranoid macrocycle. nih.govnih.gov

For example, in marine organisms like soft corals, a diverse array of nor-cembranoids is produced through complex biosynthetic pathways. nih.gov These pathways can involve intramolecular cyclizations, Michael additions, and rearrangements of furanobutenolide-derived cembranoid precursors. nih.gov While the specific precursors and enzymatic steps may differ, the underlying principle of deriving a smaller carbon skeleton from a C20 diterpene is a common theme.

In tobacco, the degradation of cembranoids not only yields solanone and subsequently this compound but also other important flavor and aroma compounds like solanofuran and norsolanadione. researchgate.netresearchgate.net The formation of these related compounds from the same cembranoid precursors highlights a branching of the degradative pathways, leading to a diversity of nor-cembranoid structures. researchgate.netresearchgate.net Understanding these comparative pathways provides a broader context for the biogenesis of this compound and points to a conserved evolutionary strategy for generating chemical diversity from a common precursor.

Chemical Transformations and Interconversions of Isosolanone a

Acid-Catalyzed Rearrangements of Solanone (B154384) to Isosolanone A and Other Isomers

The interconversion of solanone and isosolanone can be influenced by acidic conditions. Processes have been developed where acidic catalysts are used to facilitate these rearrangements. For instance, the ketalization of certain precursor ketones, a key step in the synthesis of solanone and related compounds, is carried out in the presence of protonic acids like hydrochloric acid or sulfonic acid resins (e.g., Amberlyst®15). google.com The subsequent hydrolysis of intermediate ketals also requires an acidic environment, using dilute acids such as hydrochloric acid or sulfuric acid. google.com

During the synthesis of solanone, the treatment of a diketone intermediate with oxalic acid at reflux temperature is employed to induce cyclization and dehydration. google.com While the primary goal of such patented processes is often the production of solanone for its organoleptic properties, the presence of isosolanone as a related isomer under these acidic conditions highlights the potential for equilibrium between the two. google.com The specific conditions, such as the type of acid and reaction temperature, can influence the ratio of the resulting isomers.

Photochemical Transformations and Photoredox Catalysis

Direct studies on the photochemical transformations or photoredox catalysis involving this compound are not extensively documented in available research. Photochemical reactions are initiated when a molecule absorbs light energy, which can lead to various transformations such as isomerizations, cyclizations, or fragmentations. unirioja.estaylorfrancis.com For a reaction to occur, the compound must absorb light in the available spectrum, typically above 290 nm for environmental photoreactions. taylorfrancis.com

Photoredox catalysis is a powerful synthetic tool that uses a photoactive catalyst, often a transition metal complex like those of ruthenium or iridium, to initiate single-electron transfer processes upon irradiation with visible light. ethz.chsigmaaldrich.com This methodology enables a wide range of organic transformations under mild conditions. ethz.chnih.govresearchgate.net While this form of catalysis has been applied to many areas of organic synthesis, its specific application to the transformation of this compound has not been reported in the searched literature. sigmaaldrich.combeilstein-journals.org

Chemical Degradation Studies and Metabolite Identification

Information regarding detailed chemical degradation studies specifically on this compound is limited. General principles of chemical degradation involve processes like oxidation, hydrolysis, or enzymatic action that break down a compound into smaller molecules. nih.govresearchgate.netacademie-sciences.fr For instance, the degradation of other complex organic molecules can be influenced by factors such as the presence of metals or exposure to enzymatic or oxidative conditions. nih.govnih.gov

However, Isosolanone has been identified as a natural metabolite. The KNApSAcK database lists Isosolanone as a metabolite found in Nicotiana tabacum (tobacco). knapsackfamily.com The identification of metabolites is a crucial field of study, often employing techniques like mass spectrometry and nuclear magnetic resonance (NMR) to elucidate the structures of compounds formed through biological processes in organisms. nih.govmdpi.comresearchgate.net

Regioselective and Stereoselective Transformations

The synthesis of this compound itself involves key steps where regioselectivity and stereoselectivity are crucial. A total synthesis of isosolanone has been reported, outlining a specific sequence of reactions to construct the molecule with the correct connectivity and geometry. tandfonline.com The synthesis starts from simple precursors and builds the carbon skeleton through reactions like nitroaldol and Michael additions, followed by a Wittig olefination to establish the diene system. tandfonline.com

The stereochemistry of this compound is defined by the geometry of the trisubstituted double bond. There are two isomers, (E)-Isosolanone and (Z)-Isosolanone. nih.govnih.gov

(Z)-Isosolanone A: (5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one nih.gov

(E)-Isosolanone: (5E)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one nih.gov

Stereoselective synthesis is a field focused on producing a specific stereoisomer of a product. iupac.org Methodologies in this area are designed to control the formation of new chiral elements in a molecule, leading to unequal amounts of stereoisomeric products. iupac.orgbeilstein-journals.orgmdpi.com Similarly, regioselective synthesis aims to control where a chemical reaction takes place on a molecule with multiple reactive sites. rsc.orgd-nb.infomdpi.com The reported total synthesis of isosolanone employs such principles to ensure the correct placement of functional groups and the desired double bond geometry. tandfonline.com

Mechanistic Research on Molecular Interactions and Structure Activity Relationships

Ligand-Receptor Interaction Studies through Biophysical Techniques

To understand the binding characteristics of a compound like Isosolanone A to its putative biological target, researchers would typically employ a variety of biophysical techniques. These methods provide direct evidence of binding and can quantify the affinity and kinetics of the interaction, independent of the compound's downstream biological effects.

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It provides real-time data on the association and dissociation rates of the ligand, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) assays, can identify the specific parts of a ligand that are in close contact with the receptor and can also determine the binding affinity.

X-ray Crystallography: When a co-crystal of the ligand-receptor complex can be obtained, X-ray crystallography provides a high-resolution, three-dimensional structure of the binding site, revealing the precise molecular interactions.

Without a known target or experimental data for this compound, it is not possible to present a table of its binding affinities or kinetic parameters.

Computational Modeling of Molecular Docking and Dynamics

Computational methods are invaluable for predicting the binding mode of a ligand to its receptor and for understanding the dynamic nature of their interaction.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. A scoring function is used to estimate the binding affinity for different poses. This can be used to screen virtual libraries of compounds against a known target or to propose a binding hypothesis for a novel compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the movement of atoms in the ligand-receptor complex over time. This can reveal the stability of the binding pose, the role of solvent molecules, and conformational changes in the protein upon ligand binding.

For this compound, these computational studies would be contingent on having a three-dimensional structure of the compound and a hypothesized or identified biological target.

Structure-Activity Relationship (SAR) Methodologies Applied to this compound and its Analogues

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound and assessing the effect of these changes on its molecular interaction properties. The goal is to identify the key chemical features (pharmacophore) responsible for binding.

A typical SAR campaign would involve the synthesis and testing of a series of analogs of this compound with modifications to different parts of the molecule, such as:

Functional group modification: Replacing, adding, or removing functional groups to probe for key hydrogen bond donors/acceptors, ionic interactions, or hydrophobic interactions.

Scaffold hopping: Replacing the core structure of the molecule with a different scaffold while maintaining the key interacting functional groups.

Stereochemical modifications: Synthesizing and testing different stereoisomers to determine the optimal three-dimensional arrangement for binding.

The results of these studies are often compiled into a data table to visualize the relationship between structural changes and binding affinity.

| Compound | Modification from this compound | Binding Affinity (KD, nM) |

| This compound | - | Data not available |

| Analogue 1 | e.g., Methylation of hydroxyl group | Data not available |

| Analogue 2 | e.g., Replacement of phenyl ring with pyridine | Data not available |

| Analogue 3 | e.g., Inversion of stereocenter at C-X | Data not available |

Advanced Analytical Methodologies for Isosolanone a Research

The accurate identification and quantification of Isosolanone A, particularly from complex natural sources such as tobacco, necessitate the use of sophisticated and validated analytical techniques. Research in this area leverages a range of chromatographic and spectroscopic methods, from established quantitative approaches to advanced hyphenated systems for comprehensive profiling.

Future Directions and Emerging Research Avenues for Isosolanone a

Isosolanone A, a sesquiterpenoid ketone, represents a class of natural products with significant potential for further scientific exploration. While foundational synthetic routes have been established, the future of this compound research lies in the integration of cutting-edge technologies to enhance its production, diversify its structure, and elucidate its biological functions. Emerging avenues in synthetic biology, chemoenzymatic synthesis, and computational science are poised to revolutionize how we approach this and other complex natural products.

Q & A

Q. What are the primary methodologies for isolating and characterizing Isosolanone A from natural sources?

Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization relies on spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY, HSQC) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. Researchers must validate purity (>95%) via HPLC-UV/ELSD and compare spectral data with literature to avoid misidentification .

Q. How can researchers design a reproducible synthesis protocol for this compound?

A robust protocol should detail reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. Use reaction monitoring (TLC, GC-MS) to optimize yields. Include control experiments (e.g., blank runs) to verify reagent efficacy. For reproducibility, document solvent-grade specifications, instrument calibration, and replicate trials (n ≥ 3). Pre-register protocols in open-access repositories to enhance transparency .

Q. What in vitro assays are recommended to evaluate this compound’s biological mechanisms?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding studies) using validated cell lines. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations). Address cytotoxicity via parallel assays (e.g., MTT) to distinguish specific activity from nonspecific effects. Use ANOVA or nonparametric tests for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be systematically resolved?

Conduct a systematic review (PRISMA guidelines) to aggregate preclinical studies, assessing bias via SYRCLE’s Risk of Bias tool. Analyze heterogeneity sources: variation in dosing, model systems (e.g., cell vs. animal), or compound purity. Use meta-regression to identify confounding variables. If inconsistencies persist, propose hypothesis-driven experiments (e.g., pharmacokinetic profiling) to test competing explanations .

Q. What strategies optimize the stereoselective synthesis of this compound?

Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, transition-metal complexes). Monitor enantiomeric excess (HPLC with chiral columns) and compare with computational models (DFT calculations for transition-state analysis). Validate scalability via flow chemistry or microwave-assisted synthesis. Publish full spectral data and crystallographic CIF files for peer validation .

Q. How can in silico modeling improve the understanding of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability. Combine QSAR models (CoMFA, CoMSIA) with experimental IC₅₀ data to identify critical functional groups. Cross-validate predictions with site-directed mutagenesis or analog synthesis .

Q. What experimental designs address the ecological role of this compound in plant-microbe interactions?

Conduct field studies with isotope-labeled this compound to track uptake/translocation in host plants. Pair with metagenomic analysis (16S rRNA sequencing) to correlate microbial community shifts with compound presence. Use knockout plant models (CRISPR) to isolate this compound’s specific ecological functions. Replicate across seasons to account for environmental variability .

Methodological Guidance

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in pharmacological studies. Use sensitivity analyses to test robustness of conclusions .

- Literature Reviews : Follow scoping study frameworks (Arksey & O’Malley) to map knowledge gaps, prioritizing peer-reviewed studies over patents or preprints .

- Ethical Reporting : Disclose conflicts of interest and raw data via FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.